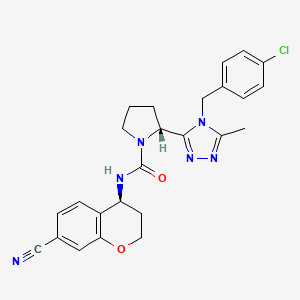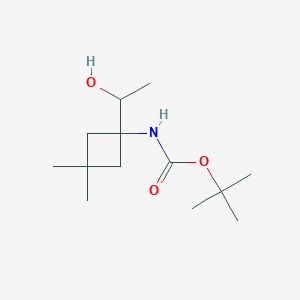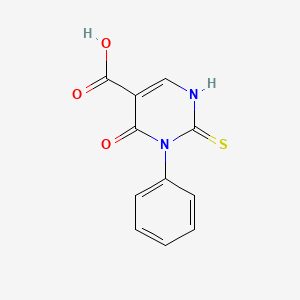![molecular formula C56H36N2O2S2 B12983802 2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione](/img/structure/B12983802.png)
2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly noted for its role in optoelectronic applications, including organic light-emitting diodes (OLEDs) and other light-emitting devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as Friedel-Crafts acylation, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it suitable for specific applications.
Reduction: Reduction reactions can be used to alter the compound’s structure and reactivity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials for optoelectronic devices, such as OLEDs and photovoltaic cells
Mechanism of Action
The mechanism of action of 2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it effective in optoelectronic applications. The molecular targets and pathways involved include interactions with electron-donating and electron-accepting groups, facilitating efficient energy transfer and light emission .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Diphenylamino)phenyl)-9H-thioxanthen-9-one-10,10-dioxide: Known for its use in TADF-based OLEDs.
4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole: Utilized in optoelectronic applications for its electron-accepting properties
Uniqueness
2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione stands out due to its unique structural features, which provide enhanced stability and efficiency in optoelectronic applications. Its ability to undergo various chemical modifications further enhances its versatility and potential for diverse applications .
Properties
Molecular Formula |
C56H36N2O2S2 |
|---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
2,11-bis[4-(N-phenylanilino)phenyl]thiochromeno[3,2-a]thioxanthene-13,14-dione |
InChI |
InChI=1S/C56H36N2O2S2/c59-55-47-35-39(37-21-27-45(28-22-37)57(41-13-5-1-6-14-41)42-15-7-2-8-16-42)25-31-49(47)61-51-33-34-52-54(53(51)55)56(60)48-36-40(26-32-50(48)62-52)38-23-29-46(30-24-38)58(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H |
InChI Key |
IABHBZILEZPSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)SC6=C(C5=O)C7=C(C=C6)SC8=C(C7=O)C=C(C=C8)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-(3S,3aS,6aR)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one](/img/structure/B12983732.png)
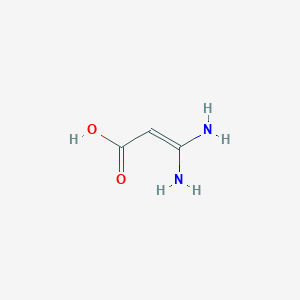
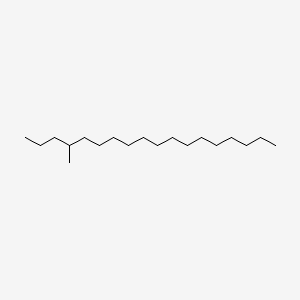
![[3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone](/img/structure/B12983748.png)
![Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate](/img/structure/B12983753.png)
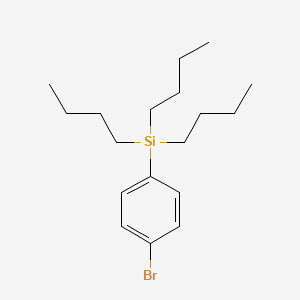
![(1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12983761.png)
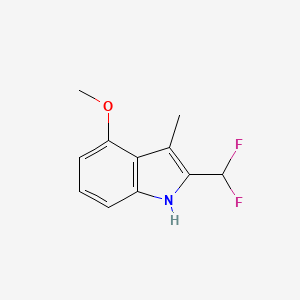
![2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12983768.png)
